3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic compound featuring a benzannulated 1,2,4-thiadiazine 1,1-dioxide core. The structure includes a bromine substituent at position 3 and a methoxy group at position 7 (Figure 1). These substituents confer distinct electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrN2O3S |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
3-bromo-7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7BrN2O3S/c1-14-5-2-3-6-7(4-5)15(12,13)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
InChI Key |
YLELHCHWTKXJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=NS2(=O)=O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Benzothiadiazine Core Formation
The benzothiadiazine 1,1-dioxide scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting ortho-substituted aniline derivatives with sulfur-containing reagents. For example, Wright (1964) demonstrated that sulfamide reacts with α-diketones to form 1,2,6-thiadiazine-1,1-dioxide derivatives, a method adaptable to benzo-fused systems. In the case of 3-bromo-7-methoxy-4H-benzo[e]thiadiazine 1,1-dioxide, the precursor 5-methoxy-2-aminobenzenesulfonamide undergoes cyclization with α-bromoketones under acidic conditions to yield the thiadiazine ring.
Recent adaptations utilize 4-amino-3-mercaptotriazoles as starting materials, which react with α-halo carbonyl compounds (e.g., phenacyl bromides) in the presence of heteropolyacids to form the condensed thiadiazine structure. This method offers regioselectivity, with the mercapto group attacking the α-position of the carbonyl, followed by intramolecular cyclization. Yields for analogous compounds range from 65% to 78% depending on the electron-withdrawing substituents.
Regioselective Bromination at the 3-Position
Introducing bromine at the 3-position requires careful selection of brominating agents and reaction conditions. A validated protocol involves treating the non-brominated thiadiazine precursor with phosphorus pentabromide (PBr₅) in anhydrous dichloromethane at 0–5°C. For example, 4,7-dibromothiadiazolo[3,4-d]pyridazine was synthesized in 75% yield using PBr₅ at 105°C for 9 hours. Adapting this to the benzo[e]thiadiazine system, bromination occurs preferentially at the 3-position due to the electron-deficient nature of the sulfur dioxide moiety, which activates adjacent positions for electrophilic substitution.
Table 1: Bromination Efficiency with Different Reagents
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PBr₅ | CH₂Cl₂ | 105 | 9 | 75 |
| NBS | CCl₄ | 80 | 12 | 42 |
| HBr/H₂O₂ | AcOH | 60 | 6 | 58 |
Phosphorus pentabromide outperforms N-bromosuccinimide (NBS) and HBr/H₂O₂ in yield and regioselectivity, though it requires rigorous moisture exclusion.
Methoxylation at the 7-Position
The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Sodium methoxide (NaOMe) in methanol selectively substitutes bromine or other leaving groups at the 7-position. For instance, 4,7-dibromothiadiazolo[3,4-d]pyridazine reacts with 1 equivalent of NaOMe to yield 7-methoxy-4-bromo derivatives in 89% yield. In the benzo[e]thiadiazine series, this method ensures minimal di-substitution due to steric hindrance from the fused benzene ring.
Polar aprotic solvents like DMF enhance reaction rates for methoxylation. A study by Campillo et al. (2000) showed that DMF at 90°C facilitates complete substitution within 4 hours, compared to 12 hours in THF.
Oxidation to the 1,1-Dioxide Form
The sulfur atom in the thiadiazine ring is oxidized to the sulfone group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Optimal conditions involve 30% H₂O₂ in acetic acid at 50°C for 6 hours, achieving >95% conversion. The reaction proceeds via a two-step mechanism: initial sulfoxide formation followed by oxidation to sulfone.
Table 2: Oxidation Efficiency Comparison
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH | 50 | 6 | 95 |
| mCPBA | CHCl₃ | 25 | 24 | 88 |
| KHSO₅ | H₂O | 70 | 8 | 78 |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .
Scientific Research Applications
3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic benefits .
Comparison with Similar Compounds
Halogenated Derivatives
- 3-Chloro-7-methyl-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (4b) : Exhibited moderate antitumor activity, with elemental analysis (C 46.54%, H 3.10%, N 14.57%) and a melting point of 261–263°C . The chloro substituent at position 3 and methyl at position 7 contrast with the bromo and methoxy groups in the target compound. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine.
Methoxy vs. Methyl Substituents
- 3-Methoxy-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (3) : Methylation of the methoxy derivative yielded 7-methyl analogs (e.g., 4a), demonstrating regioselectivity in nucleophilic reactions. The methoxy group’s electron-donating properties may stabilize resonance structures, affecting reactivity in alkylation or amination pathways .
Ring System Modifications
Benzo vs. Thieno vs. Pyrido Fusion
- Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides: Isosteric replacement of the benzene ring with thiophene (e.g., compound 24) improved AMPAR potentiator activity. Cyclopropyl or allyl substituents at position 4 enhanced potency by 10-fold compared to ethyl chains, suggesting fused-ring systems tolerate bulky groups .
- Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides : Demonstrated high affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform. The pyridine nitrogen may participate in hydrogen bonding, a feature absent in the benzo-fused target compound .
PI3Kδ Inhibition
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (15a–15j) : Compound 15a showed IC₅₀ = 8.4 nM for PI3Kδ but reduced activity upon fluorination (e.g., 16a: IC₅₀ > 1000 nM). The 7-methoxy group in the target compound may similarly influence selectivity over PI3Kγ .
- Quinazolinone analogs (e.g., compound 4): Dual PI3Kδ/γ inhibition contrasts with the benzo-thiadiazine derivatives’ selectivity, suggesting the fused thiadiazine core reduces off-target interactions .
Antitumor and Tuberculostatic Activity
- 3-Heteroaryl-benzo[e][1,2,4]thiadiazine 1,1-dioxides : Exhibited MIC values < 1 µg/mL against Mycobacterium tuberculosis H37Rv. The bromo substituent’s electron-withdrawing nature may enhance membrane permeability in mycobacterial targets .
Data Tables
Table 2: Substituent Effects on PI3Kδ Inhibition
| Compound | R3 | R7 | PI3Kδ IC₅₀ (nM) | Selectivity (vs. PI3Kγ) |
|---|---|---|---|---|
| 15a | H | H | 8.4 | >1400-fold |
| 16a | F | H | >1000 | N/A |
| 15b | H | OMe | 12.5 | >820-fold |
Biological Activity
3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molar Mass : 291.12 g/mol
- Density : 1.91 g/cm³ (predicted)
- pKa : 5.95 (predicted)
The compound features a bromine atom at the 3-position and a methoxy group at the 7-position of the thiadiazine ring, which are critical for its biological activity.
Biological Activities
Research indicates that derivatives of 3-bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine exhibit a range of biological activities:
-
Antitumor Activity :
- In vitro studies have shown that related compounds possess significant antitumor properties against various cancer cell lines including breast, lung, and colon cancers. For instance, derivatives have been tested against 60 cancer cell lines using the sulforhodamine B assay, revealing promising results in inhibiting cell proliferation .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Antitumor Efficacy
A notable study assessed the antitumor activity of various thiadiazine derivatives including those based on the 3-bromo-7-methoxy structure. The results indicated that modifications at specific positions significantly enhanced their efficacy against cancer cells. For example, replacing certain functional groups led to increased cytotoxicity against breast cancer cells (MDA-MB-468) .
Antimicrobial Testing
Another investigation focused on the antimicrobial properties of benzothiadiazine derivatives. The study revealed that some compounds exhibited selective inhibition against specific bacterial strains, highlighting their potential as new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Chloro-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Chlorine instead of bromine | Antimicrobial |
| 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Hydroxyl group at position 5 | Anti-inflammatory |
| 3-Bromo-6-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Hydroxyl group instead of methoxy | Potential analgesic |
This table illustrates how slight modifications in the chemical structure can lead to varied biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
